molecular formula C14H10ClF2NO B14297171 2-Chloro-N,N-bis(4-fluorophenyl)acetamide CAS No. 117082-85-6

2-Chloro-N,N-bis(4-fluorophenyl)acetamide

Cat. No.: B14297171
CAS No.: 117082-85-6
M. Wt: 281.68 g/mol
InChI Key: OXNZQJILSPDXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-bis(4-fluorophenyl)acetamide is an organic compound with the molecular formula C14H10ClF2NO It is characterized by the presence of a chloro group, two fluorophenyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-bis(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining the temperature at room temperature and allowing the reaction to proceed for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-bis(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N,N-bis(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-fluorophenyl)acetamide: Similar structure but with only one fluorophenyl group.

    2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains an additional chloro group on the phenyl ring.

    2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide: Contains an isopropyl group instead of a second fluorophenyl group.

Uniqueness

2-Chloro-N,N-bis(4-fluorophenyl)acetamide is unique due to the presence of two fluorophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

117082-85-6

Molecular Formula

C14H10ClF2NO

Molecular Weight

281.68 g/mol

IUPAC Name

2-chloro-N,N-bis(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H10ClF2NO/c15-9-14(19)18(12-5-1-10(16)2-6-12)13-7-3-11(17)4-8-13/h1-8H,9H2

InChI Key

OXNZQJILSPDXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)CCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.